

In-Depth Technical Guide: Spectral Data of **tert-Butyl(3-chloropropoxy)dimethylsilane**

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Compound of Interest

Compound Name: *tert-Butyl(3-chloropropoxy)dimethylsilane*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for **tert-Butyl(3-chloropropoxy)dimethylsilane**. Due to the absence of publicly available experimental spectra, this guide presents a detailed, estimated dataset based on established chemical shift principles for analogous structures. It also includes a standardized experimental protocol for acquiring NMR data and a workflow for the synthesis of the title compound.

¹H and ¹³C NMR Spectral Data

The following tables summarize the estimated quantitative ¹H and ¹³C NMR data for **tert-Butyl(3-chloropropoxy)dimethylsilane**. These estimations are derived from typical chemical shifts observed for tert-butyldimethylsilyl (TBDMS) ethers and chloroalkanes.

Table 1: Estimated ¹H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
~3.65	Triplet	2H	~6.1	-O-CH ₂ -CH ₂ -CH ₂ -Cl
~3.58	Triplet	2H	~6.5	-O-CH ₂ -CH ₂ -CH ₂ -Cl
~1.95	Quintet	2H	~6.3	-O-CH ₂ -CH ₂ -CH ₂ -Cl
~0.89	Singlet	9H	-	-Si-C(CH ₃) ₃
~0.05	Singlet	6H	-	-Si-(CH ₃) ₂

Table 2: Estimated ¹³C NMR Data

Chemical Shift (δ , ppm)	Assignment
~61.0	-O-CH ₂ -CH ₂ -CH ₂ -Cl
~41.5	-O-CH ₂ -CH ₂ -CH ₂ -Cl
~35.0	-O-CH ₂ -CH ₂ -CH ₂ -Cl
~25.8	-Si-C(CH ₃) ₃
~18.2	-Si-C(CH ₃) ₃
~-5.4	-Si-(CH ₃) ₂

Experimental Protocols

The following provides a detailed methodology for the acquisition of NMR spectra for a compound such as **tert-Butyl(3-chloropropoxy)dimethylsilane**.

NMR Sample Preparation and Data Acquisition

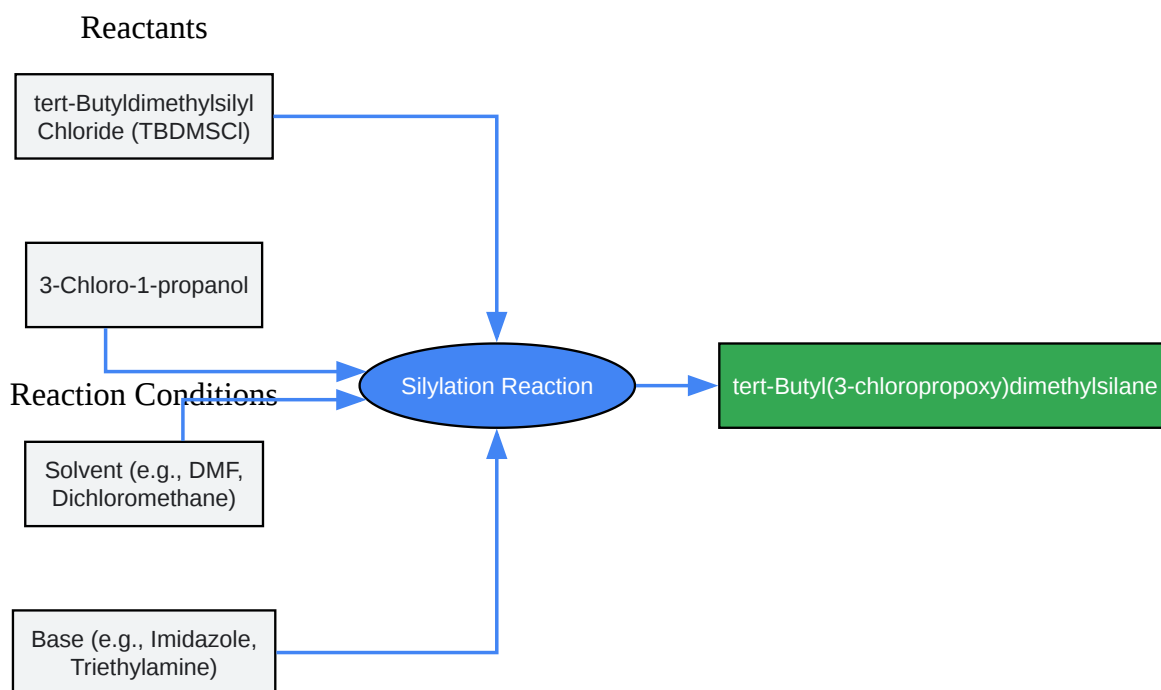
A sample of **tert-Butyl(3-chloropropoxy)dimethylsilane** (approximately 5-10 mg) is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS)

as an internal standard. The solution is transferred to a 5 mm NMR tube.

^1H and ^{13}C NMR spectra are recorded on a Bruker DPX-300 spectrometer operating at a proton frequency of 300.1 MHz and a carbon frequency of 75.5 MHz. All spectra are acquired at room temperature ($24 \pm 1\text{ }^\circ\text{C}$). For ^1H NMR, the data is acquired with a spectral width of 8103 Hz, an acquisition time of 0.6 seconds, and a relaxation delay of 1 second. For ^{13}C NMR, a proton-decoupled spectrum is obtained.

Synthesis Workflow

The synthesis of **tert-Butyl(3-chloropropoxy)dimethylsilane** is typically achieved through the silylation of 3-chloro-1-propanol with tert-butyldimethylsilyl chloride (TBDMSCl). This reaction is a common method for the protection of primary alcohols.[1] The presence of a non-nucleophilic base, such as triethylamine or imidazole, is used to neutralize the HCl byproduct.



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Synthesis of **tert-Butyl(3-chloropropoxy)dimethylsilane**.

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References

- 1. chem.libretexts.org [chem.libretexts.org]
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